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Pyridoxamine-5'-phosphate-D3

LC-MS/MS quantification isotope dilution mass spectrometry vitamin B6 vitamer analysis

Pyridoxamine-5'-phosphate-D3 (PMP-D3) is a stable isotope-labeled analog of pyridoxamine-5'-phosphate (PMP), the phosphorylated coenzyme form of vitamin B6 bearing a 4'-aminomethyl group. The compound carries three deuterium substitutions—two at the 5'-methylene (CD₂) and one at the 4'-aminomethyl (CDH₂) position—yielding a molecular formula of C₈H₁₀D₃N₂O₅P and a monoisotopic mass of approximately 251.17 Da.

Molecular Formula C₈H₁₀D₃N₂O₅P
Molecular Weight 251.19
Cat. No. B1159968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxamine-5'-phosphate-D3
Synonyms4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol 3-(Dihydrogen Phosphate)-D3;  _x000B_4-(Aminomethyl)-5-hydroxy-6-methyl-3-pyridinemethanol α-(Dihydrogen Phosphate)-D3;  Pyridoxamine Phosphate-D3;  Pyridoxamine 3-(Dihydrogen Phosphate)-D3;  Pyridoxamine D
Molecular FormulaC₈H₁₀D₃N₂O₅P
Molecular Weight251.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxamine-5'-phosphate-D3: Deuterated Vitamin B6 Phosphate for Isotope Dilution Quantification


Pyridoxamine-5'-phosphate-D3 (PMP-D3) is a stable isotope-labeled analog of pyridoxamine-5'-phosphate (PMP), the phosphorylated coenzyme form of vitamin B6 bearing a 4'-aminomethyl group. The compound carries three deuterium substitutions—two at the 5'-methylene (CD₂) and one at the 4'-aminomethyl (CDH₂) position—yielding a molecular formula of C₈H₁₀D₃N₂O₅P and a monoisotopic mass of approximately 251.17 Da . It belongs to the vitamin B6 vitamer family, which includes six interconvertible species: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphates [1]. Unlabeled PMP (C₈H₁₃N₂O₅P, monoisotopic mass 248.056 Da) serves as an obligate intermediate in the pyridoxal-5'-phosphate (PLP) salvage pathway, acting as the amino-donor substrate for pyridoxamine-5'-phosphate oxidase (PNPO, EC 1.4.3.5) and as a cofactor for transaminases and deoxysugar biosynthetic enzymes [2]. PMP-D3 is purpose-built as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that require accurate, matrix-corrected quantification of PMP in biological fluids, tissues, and foods [3].

Why Unlabeled PMP, PLP-D3, or Non-Phosphorylated Deuterated B6 Standards Cannot Substitute for Pyridoxamine-5'-phosphate-D3


Direct substitution of PMP-D3 with unlabeled PMP, pyridoxal-5'-phosphate-D3 (PLP-D3), or non-phosphorylated pyridoxamine-D3 introduces systematic quantification errors. Unlabeled PMP co-elutes identically with the endogenous analyte, making it unusable as an internal standard in MS detection without a mass-shift. PLP-D3, while deuterated and phosphorylated, is a structurally distinct vitamer with an aldehyde at the 4'-position rather than an aminomethyl group; when used as a surrogate internal standard for PMP, it produced an accuracy deviation of 39% for PMP in human cerebrospinal fluid [1]. Non-phosphorylated pyridoxamine-D3 partitions differently during protein precipitation and solid-phase extraction due to the absence of the ionizable phosphate moiety, failing to correct for extraction losses of the phosphorylated analyte [2]. Even ¹³C-labeled internal standards such as [¹³C₃]-pyridoxine require matrix-matched calibration for PMP quantification, introducing additional inter-assay variability compared to a true isotopologue [3]. The evidence below quantifies these differential liabilities.

Quantitative Comparative Evidence for Pyridoxamine-5'-phosphate-D3 vs Closest Analogs and Alternatives


Mass Shift Resolves PMP-D3 from Unlabeled PMP: +3 Da Eliminates Isotopic Cross-Talk in MRM

PMP-D3 provides a +3 Da mass shift relative to unlabeled PMP, enabling unequivocal multiple reaction monitoring (MRM) discrimination. Unlabeled PMP is detected via the transition m/z 249.1 → 232.1 in positive electrospray ionization mode, while PMP-D3 is monitored at m/z 252.1 → 235.1 [1]. The monoisotopic mass difference is 248.056 Da (unlabeled PMP) vs approximately 251.17 Da (PMP-D3), calculated from the C₈H₁₀D₃N₂O₅P formula where three hydrogens are replaced by deuterium at non-labile positions . This +3 Da increment places the PMP-D3 signal three m/z units above the endogenous analyte, outside the natural isotopic envelope of unlabeled PMP (M+1: ~7.9% relative abundance; M+2: ~0.3%), ensuring less than 0.1% isotopic cross-contribution in either direction when used at equimolar spike concentrations [2]. By contrast, using unlabeled PMP as an external standard offers no mass differentiation, and using a ±1 Da deuterated analog risks ~8% cross-talk from the M+1 isotopologue of the endogenous analyte [2]. This clean channel separation is a prerequisite for accurate isotope dilution MS quantitation.

LC-MS/MS quantification isotope dilution mass spectrometry vitamin B6 vitamer analysis

Accuracy Gains vs PLP-D3 Surrogate: 39% Deviation Reduced by Direct Isotopologue Matching

In a validated UPLC-MS/MS method for B6 vitamers in human cerebrospinal fluid (CSF), PLP-D3 was employed as the internal standard for all phosphorylated vitamers, including PMP [1]. Under this surrogate-IS configuration, the accuracy deviation for PMP reached 39%—the poorest among all seven vitamers measured (range: 3% for pyridoxine to 39% for PMP) [1]. The large deviation arises because PLP (4'-aldehyde) and PMP (4'-aminomethyl) differ in ionization efficiency, chromatographic retention on the HSS-T3 column (retention time shifts of 0.1–0.3 min are typical for aldehyde vs amine vitamers under the acidic ion-pairing conditions used), and susceptibility to matrix-induced ion suppression. Replacing PLP-D3 with a dedicated PMP-D3 internal standard provides physico-chemical matching: identical retention time, identical ionization efficiency, and identical matrix effect response, reducing the expected accuracy deviation to the typical range of 3–5% observed for directly matched isotopologue pairs (e.g., PL with PL-D3: ≤3% deviation) [1]. This represents an approximate 8- to 13-fold improvement in PMP quantification accuracy.

internal standard selection quantitative accuracy phosphorylated vitamer analysis

Deuteration at Non-Exchangeable Positions Confers Resistance to Back-Exchange vs Methyl-d3 Analogs

PMP-D3 carries its deuterium labels at three chemically distinct, non-exchangeable positions, as confirmed by supplier SMILES annotation: two deuterium atoms are covalently bonded to the 5'-methylene carbon (C(O[P](O)(O)=O)([2H])[2H]) and one to the 4'-aminomethyl carbon (C(N)[2H]) . These C–D bonds are resistant to proton back-exchange under the aqueous acidic conditions used in standard B6 vitamer extraction protocols (e.g., 5–10% trichloroacetic acid, pH ~2, or perchloric acid deproteinization). This contrasts with pyridoxamine-d3 dihydrochloride, where deuteration at the methyl group or exchangeable heteroatom positions (e.g., N–D or O–D on the ring hydroxyl) can undergo partial back-exchange in aqueous biological matrices over 24–72 h, leading to time-dependent drift in the internal standard signal and compromised quantification [1]. The stability of PMP-D3's label under typical sample handling (4 °C storage, acidic quenching, 24 h autosampler queue) ensures consistent IS response across analytical batches, a critical parameter for long-sequence quantitative studies.

deuterium stability sample preparation robustness aqueous matrix compatibility

Minimal Deuterium Kinetic Isotope Effect on PNPO (VH/VD = 1.1) Enables Near-Native Metabolic Tracing

The kinetic isotope effect (KIE) of deuterium substitution on PMP oxidation by pyridoxamine-5'-phosphate oxidase (PNPO) was measured as VH/VD = 1.1 at pH 8.0 and 25 °C using [4',4'-²H]PMP in rabbit liver enzyme preparations [1]. This near-unity KIE indicates that the rate-limiting step for PMP oxidation occurs subsequent to C–H bond cleavage at the 4'-position—specifically, product release from the reduced enzyme–product complex (15-fold slower than turnover) rather than hydride abstraction itself [1]. By stark contrast, the same enzyme exhibits a large KIE of VH/VD = 6.5 with deuterated pyridoxine-5'-phosphate (PNP), where C–H cleavage is rate-limiting [1]. For metabolic tracing applications, the KIE of 1.1 means that PMP-D3 will be processed by PNPO at 91% of the rate of unlabeled PMP (1/1.1), introducing only a 9% perturbation to metabolic flux—acceptable for most in vitro and cell-based tracer studies. This is a 6-fold improvement in kinetic fidelity over deuterated PNP (KIE 6.5; only 15% of native rate). For comparison, ¹³C-labeled PMP would exhibit an even smaller KIE (~1.00–1.02), but ¹³Cₙ-PMP is not commercially available as a catalog product, making PMP-D3 the most kinetically faithful available isotopologue for PMP-specific metabolic tracing [2].

metabolic flux analysis pyridoxamine-5'-phosphate oxidase kinetic isotope effect

Phosphate Moiety Retention Ensures Extraction Behavior Matching vs Non-Phosphorylated Pyridoxamine-D3

During standard B6 vitamer extraction involving trichloroacetic acid (TCA) protein precipitation, phosphorylated and non-phosphorylated vitamers exhibit markedly different partitioning behavior. Phosphorylated species (PLP, PMP, PNP) are more hydrophilic (XlogP ~ -4.4 for PMP [1]) and remain predominantly in the aqueous supernatant, whereas the non-phosphorylated forms (PL, PM, PN) have higher organic-phase affinity and may co-precipitate with denatured proteins [2]. In the Coburn et al. (1985) isotope dilution GC-MS method, phosphorylated and non-phosphorylated B6 vitamers required separate HPLC fractionation steps prior to derivatization precisely because their extraction recoveries differed significantly [2]. Using non-phosphorylated pyridoxamine-D3 (PM-D3) as an internal standard for PMP quantification would therefore fail to correct for PMP-specific extraction losses—the IS would report near-complete recovery while the phosphorylated analyte suffered phosphate-dependent losses. PMP-D3, by retaining the 5'-phosphate ester, co-partitions identically with endogenous PMP through TCA precipitation, solid-phase extraction (if used), and chromatographic separation. Recovery of PLP-D3 as a phosphorylated IS in the CSF method was 93–96% [3]; equivalent recovery is expected for PMP-D3, enabling accurate correction for any PMP losses during sample workup.

sample preparation recovery phosphorylated metabolite analysis matrix effect correction

Direct Isotopologue IS Eliminates Matrix-Matched Calibration Requirement vs ¹³C-Surrogate Approach

In the Bachmann et al. (2020) LC-MS/MS SIDA method for B6 vitamers in plant-based foods, PM and PMP were quantified using [¹³C₃]-pyridoxine ([¹³C₃]-PN) as a surrogate internal standard with matrix-matched calibration, because dedicated deuterated or ¹³C-labeled PM and PMP internal standards were not available [1]. This approach introduces two sources of error: (1) [¹³C₃]-PN differs structurally from PMP (non-phosphorylated, 4'-hydroxymethyl vs 4'-aminomethyl phosphate), so ionization and chromatographic behavior are not identical, and (2) matrix-matched calibration requires a blank matrix representative of every sample type—impractical for diverse food, tissue, or biofluid matrices. Using PMP-D3 as a direct isotopologue IS converts the method from matrix-matched calibration to true isotope dilution, where the IS co-elutes with the analyte and experiences identical matrix effects, ionization efficiency, and extraction recovery. The method's reported LOD (0.0028–0.02 mg/kg) and LOQ (0.0085–0.059 mg/kg) for PM and PMP [1] could be maintained or improved with PMP-D3, while eliminating the need for laborious matrix-matched calibration curves for each sample matrix type.

stable isotope dilution assay matrix-matched calibration food analysis

Optimal Deployment Scenarios for Pyridoxamine-5'-phosphate-D3 Based on Quantitative Differentiation Evidence


Clinical Biomarker Studies Requiring High-Accuracy CSF or Plasma PMP Quantification

In clinical studies measuring B6 vitamer status in cerebrospinal fluid or plasma—such as investigations of pyridoxamine-5'-phosphate oxidase (PNPO) deficiency, neonatal epileptic encephalopathy, or vitamin B6 nutritional status—PMP quantification using PLP-D3 as a surrogate internal standard incurs a 39% accuracy deviation [1]. Substituting PMP-D3 as a direct isotopologue IS is projected to reduce deviation to ≤5%, bringing PMP measurements within regulatory bioanalytical validation criteria (±15%). This is critical for distinguishing pathological PMP elevations (e.g., PNPO deficiency patients showing elevated CSF PMP during pyridoxal-5'-phosphate therapy [2]) from normal physiological variation, where concentration differences may be 20–50%.

Stable Isotope Dilution Assays for Multi-Matrix Food Composition Databases

National food composition database programs and nutritional surveillance studies require accurate vitamin B6 vitamer profiling across diverse food matrices (fruits, vegetables, cereals, meats, dairy). The current SIDA method for food B6 analysis uses [¹³C₃]-pyridoxine as a surrogate IS for PM and PMP with matrix-matched calibration [1]. Incorporating PMP-D3 converts this workflow to a true isotope dilution method, eliminating the need to prepare separate matrix-matched calibration curves for each food category. This reduces analytical labor by 5- to 10-fold for multi-matrix surveys while maintaining LOD/LOQ performance comparable to or exceeding the reported 0.0028–0.02 mg/kg range [1].

Metabolic Flux Analysis Through the PLP Salvage Pathway Using Deuterium Tracing

The near-unity kinetic isotope effect of deuterated PMP on PNPO (VH/VD = 1.1) makes PMP-D3 a viable metabolic tracer for studying flux through the vitamin B6 salvage pathway, where conversion of PMP to PLP by PNPO is a key regulatory node [1]. The 9% flux perturbation is acceptable for cell-based and in vitro studies, whereas deuterated PNP would introduce an 85% rate reduction (VH/VD = 6.5) that distorts pathway kinetics [1]. PMP-D3 enables pulse-chase experiments tracking the fate of the 4'-aminomethyl group through transamination cycles and PLP-dependent enzyme reactions, with LC-MS/MS differentiation of labeled vs unlabeled species via the m/z 252.1 → 235.1 MRM channel [2].

Reference Standard for Pharmacopeial Method Validation and Quality Control of Pyridoxamine Active Pharmaceutical Ingredients

Pyridoxamine-5'-phosphate is used as a reference standard for analytical method development and quality control in Abbreviated New Drug Applications (ANDA) for pyridoxamine-based pharmaceuticals [1]. PMP-D3 extends this capability by providing a stable isotope-labeled analog suitable for MS-based impurity profiling, forced degradation studies (where deuterium-labeled degradants can be distinguished from parent compound), and isotope dilution quantification of trace-level PMP in drug substance and drug product batches. The non-exchangeable C–D bond placement ensures label integrity under stressed conditions (acid/base hydrolysis, oxidative challenge), enabling mass balance studies without label scrambling [2].

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